Monoethyl Phthalate-d4 O-β-D-Glucuronide
Description
Properties
Molecular Formula |
C₁₆H₁₄D₄O₁₀ |
|---|---|
Molecular Weight |
374.33 |
Synonyms |
1-[Ethyl 1,2-(Benzene-d4)dicarboxylate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Biotransformation and Glucuronidation Pathways of Monoethyl Phthalate
Enzymatic Hydrolysis of Diethyl Phthalate (B1215562) to Monoethyl Phthalate
The primary step in the biotransformation of diethyl phthalate is its hydrolysis to monoethyl phthalate. nih.gov This reaction is a crucial detoxification event, as the resulting monoester has different biological properties than the parent diester compound.
The conversion of DEP to MEP is catalyzed by a class of enzymes known as esterases. acs.orgnih.gov Specifically, carboxylesterases and other phthalate ester hydrolases are responsible for this metabolic step. acs.orgnih.govresearchgate.net These enzymes are found in various tissues, and their activity is essential for breaking down phthalate esters. nih.gov Studies have identified specific phthalate hydrolases, such as HylD1, which belongs to the family IV esterases and can efficiently degrade DEP. nih.gov Another novel family VIII esterase, EstM2, isolated from a soil metagenome, has also been shown to hydrolyze both phthalate di- and monoesters. nih.gov The degradation process is initiated by the cleavage of one of the two ester bonds in the DEP molecule. mdpi.com
The hydrolysis of diethyl phthalate is a site-specific reaction where one of the two ethyl ester bonds is cleaved, yielding one molecule of monoethyl phthalate and one molecule of ethanol. acs.org This mono-de-esterification is the predominant initial metabolic reaction. Research into the catalytic mechanisms of phthalate ester hydrolases has identified a conserved catalytic triad (B1167595) of amino acid residues—typically Serine, Aspartic acid, and Histidine (Ser-Asp-His)—within the enzyme's active site that is crucial for the hydrolytic activity. nih.govresearchgate.net For instance, the hydrolase HylD1 utilizes a Ser140-Asp231-His261 catalytic triad to mediate the hydrolysis of DEP. nih.gov The substrate, DEP, binds to a cavity in the enzyme, where it is positioned for nucleophilic attack by the catalytic serine residue, initiating the cleavage of the ester bond. researchgate.net While the first ester bond is readily hydrolyzed to form MEP, the second ester bond in MEP is more resistant to hydrolysis by the same enzymes. acs.org
Glucuronidation of Monoethyl Phthalate
Following its formation, monoethyl phthalate undergoes Phase II metabolism to facilitate its excretion from the body. The primary Phase II reaction for many phthalate monoesters is glucuronidation, a process that increases their water solubility.
Glucuronidation is a major pathway in the metabolism of xenobiotics, catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes are primarily located in the liver and facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. nih.gov This conjugation results in the formation of a glucuronide conjugate, in this case, Monoethyl Phthalate-O-β-D-Glucuronide. This process renders the metabolite more water-soluble and biologically inactive, preparing it for efficient elimination via urine. nih.gov While glucuronidation is a key pathway for many phthalate metabolites, the extent to which it occurs can vary. For some more lipophilic phthalate monoesters, glucuronidation is the dominant pathway, whereas for the more hydrophilic MEP, a significant portion may be excreted unchanged. nih.gov
Multiple UGT isoforms are involved in the metabolism of toxins, and their expression can vary between individuals and tissues. nih.gov While extensive research has been conducted on the glucuronidation of other phthalate monoesters, specific UGT isoforms responsible for monoethyl phthalate conjugation are not as well-defined in the scientific literature.
However, studies on the closely related and well-researched metabolite, mono(2-ethylhexyl) phthalate (MEHP), provide significant insight into the potential pathways for MEP. Research using recombinant human UGTs has identified several isoforms that actively glucuronidate MEHP. These include UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7. researchgate.net It is suggested that in the liver, MEHP glucuronidation is primarily catalyzed by UGT1A3, UGT1A9, UGT2B4, and/or UGT2B7, while in the intestine, the key isoforms are UGT1A7, UGT1A8, UGT1A9, UGT1A10, and/or UGT2B7. researchgate.net Conversely, some studies have noted that certain phthalate monoesters show only negligible interaction with a range of UGTs, including UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17. science.govscience.gov This highlights the complexity and substrate-specificity of UGT-mediated metabolism.
The kinetics of MEHP glucuronidation by human liver microsomes were found to follow the Michaelis-Menten model. researchgate.net In contrast, the kinetics in human intestinal microsomes were better described by a biphasic model, suggesting the involvement of multiple enzymes with different affinities (high-affinity and low-affinity phases). researchgate.net The kinetic parameters for MEHP glucuronidation in human liver and intestinal microsomes are presented below as an illustrative example of phthalate monoester metabolism.
Table 1: Kinetic Parameters for Mono(2-ethylhexyl) Phthalate (MEHP) Glucuronidation in Human Microsomes
| Tissue Microsome | Kinetic Model | K_m (μM) | V_max (nmol/min/mg protein) |
| Liver | Michaelis-Menten | 110 | 5.8 |
| Intestine (High-Affinity) | Biphasic | 5.6 | 0.40 |
| Intestine (Low-Affinity) | Biphasic | 430 | 0.70 |
Data sourced from a study on MEHP glucuronidation and presented for illustrative purposes. researchgate.net
Formation of O-β-D-Glucuronide Conjugates
The formation of O-β-D-glucuronide conjugates is a key pathway in the Phase II metabolism of phthalate monoesters. nih.gov This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the monoester. mdpi.com The enzymes responsible for this process are the UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov
While specific UGT isoforms for Monoethyl Phthalate (MEP) are not as extensively detailed in the provided research as for other phthalates, studies on similar compounds like Mono(2-ethylhexyl) phthalate (MEHP) have identified several key enzymes. In humans, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 in the liver, and UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 in the intestine are responsible for its glucuronidation. nih.govresearchgate.net It is plausible that a similar set of UGT isoforms is involved in the glucuronidation of MEP.
The result of this enzymatic reaction is the formation of Monoethyl Phthalate O-β-D-Glucuronide. This process converts the more lipophilic MEP into a highly water-soluble conjugate, which is biologically inactive and primed for elimination. nih.govmdpi.com
Comparative Glucuronidation Studies Across Biological Systems (e.g., in vitro models)
In vitro models are invaluable tools for studying the metabolism of xenobiotics like phthalates. These systems allow for the investigation of specific metabolic pathways and the enzymes involved, as well as for comparing metabolic capacities across different species and tissues.
One study utilized a three-dimensional testis co-culture system to investigate phthalate metabolism. When these cells were treated with Diethyl Phthalate (DEP), significant levels of its glucuronidated metabolite were detected in the cell media over a 24-hour period. nih.gov This demonstrates that the necessary enzymes for both the initial hydrolysis of DEP to MEP and the subsequent glucuronidation of MEP are present and active in this in vitro testicular model. nih.gov
Table 1: Glucuronidation of Diethyl Phthalate (DEP) Metabolites in a 3D Testis Co-culture Model
| Time Point | Average Concentration of Glucuronidated Metabolite in Cell Media (ng/mL) |
|---|---|
| 24 hours | 181 ng/mL |
Data sourced from an in vitro study on testis development. nih.gov
Comparative studies on the glucuronidation of Mono(2-ethylhexyl) phthalate (MEHP) using liver and intestinal microsomes have revealed species-specific differences. For instance, the kinetics of MEHP glucuronidation in liver microsomes followed the Michaelis-Menten model for humans and dogs, but a biphasic model for rats and mice, indicating different enzymatic efficiencies and mechanisms across species. researchgate.net Such comparative analyses are crucial for extrapolating toxicological data from animal models to humans.
Furthermore, research has shown that certain phthalates can act as inhibitors of UGT enzymes. For example, Diphenyl Phthalate (DPhP) was found to be a competitive inhibitor of UGT1A3. nih.gov This suggests the potential for complex interactions if an organism is exposed to multiple phthalates simultaneously, which could affect the efficiency of glucuronidation pathways.
Metabolic Fate and Excretion Pathways of Glucuronide Conjugates
Following its formation, the hydrophilic Monoethyl Phthalate O-β-D-Glucuronide is readily transported out of the cells and into the bloodstream. From there, it is efficiently filtered by the kidneys and eliminated from the body via urine. nih.govresearchgate.net The process of glucuronidation is fundamental to facilitating this urinary excretion. researchgate.net
Interestingly, the extent of glucuronidation can vary significantly between different phthalate monoesters. For more lipophilic monoesters like monobutyl phthalate (mBP) and monobenzyl phthalate (mBzP), a large percentage is excreted as the glucuronide conjugate. nih.gov However, for the more hydrophilic Monoethyl Phthalate (MEP), a substantial portion is excreted in its free, unconjugated form. One study on the general US population reported that approximately 71% of MEP was excreted in the urine as the free monoester. nih.gov
Table 2: Urinary Excretion of Free vs. Conjugated Monoethyl Phthalate (mEP)
| Metabolite Form | Geometric Mean of Excretion in Urine |
|---|---|
| Free mEP | ~71% |
| Conjugated mEP (Glucuronide) | ~29% |
Data from a study on the U.S. population. nih.gov
This finding suggests that while glucuronidation is an important metabolic pathway for MEP, its inherent hydrophilicity allows for a significant amount to be excreted directly without conjugation. The short biological half-life of phthalates, generally around 5 hours, is a result of this rapid metabolism and excretion. researchgate.net The stability of the glucuronide conjugates is critical for accurate biomonitoring; studies recommend storing urine samples at subfreezing temperatures to prevent the degradation of these conjugates before analysis. nih.gov
Synthesis and Characterization of Deuterated Phthalate Glucuronide Reference Standards
Strategies for Chemical Synthesis of Monoethyl Phthalate (B1215562) O-β-D-Glucuronide
Monoethyl Phthalate (MEP) is a primary metabolite of Diethyl Phthalate (DEP). nih.gov In the body, MEP undergoes a phase II biotransformation where it is conjugated with glucuronic acid to form Monoethyl Phthalate O-β-D-Glucuronide, a more water-soluble compound that is readily excreted in urine. nih.govresearchgate.net The chemical synthesis of this glucuronide metabolite for use as an analytical standard typically involves the coupling of a protected glucuronic acid donor with the phthalate monoester.
A common historical approach is the Koenigs-Knorr reaction, which utilizes a glycosyl halide donor (e.g., acetobromo-α-D-glucuronic acid methyl ester) activated by a heavy metal salt, such as silver carbonate or silver oxide. However, this method can have limitations. More modern and efficient methods have been developed, such as those using trichloroacetimidate donors. An improved methodology has been successfully applied to the synthesis of glucuronide metabolites for other phenolic compounds. researchgate.net This strategy involves reacting the phenolic substrate (in this case, Monoethyl Phthalate) with a protected glucuronate donor, followed by a careful deprotection sequence, often a two-step saponification, to hydrolyze the acetate (B1210297) and methyl ester protecting groups to yield the final glucuronide. researchgate.net
Isotopic Labeling Techniques for Deuterated Analogs
Stable isotope-labeled molecules are considered the ideal internal standards for mass spectrometry-based quantification because they share nearly identical physical and chemical properties with the target analyte. szabo-scandic.comresearchgate.net This co-elution and similar ionization behavior allow for effective correction of analytical variability. lcms.czmyadlm.org Deuterium (B1214612) (²H) is a commonly used stable isotope for labeling organic molecules.
For Monoethyl Phthalate-d4 O-β-D-Glucuronide, the "d4" designation typically refers to the substitution of four hydrogen atoms with deuterium on the aromatic benzene ring of the phthalate molecule. This labeling is strategically placed on a part of the molecule that is not susceptible to chemical or metabolic exchange, ensuring the stability of the label throughout sample preparation and analysis.
The synthesis of the deuterated glucuronide standard follows the same general pathway as its unlabeled counterpart, beginning with an isotopically labeled precursor.
A plausible synthetic route would be:
Preparation of Monoethyl Phthalate-d4 (MEP-d4) : The synthesis starts with commercially available phthalic-d4 anhydride (B1165640). This precursor is reacted with ethanol under appropriate conditions to selectively esterify one of the carboxylic acid groups, yielding MEP-d4.
Glucuronidation : The MEP-d4 is then coupled with a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, in the presence of a suitable catalyst. This step forms the fully protected conjugate.
Deprotection : The final step involves the removal of the acetyl and methyl protecting groups from the glucuronic acid moiety. This is typically achieved under basic hydrolysis conditions (saponification) to yield the target compound, this compound. Similar multi-step syntheses have been reported for other deuterated glucuronide metabolites. researchgate.net
Confirming the isotopic purity and the specific location of the deuterium labels is crucial for a high-quality standard. This verification is primarily accomplished using two analytical techniques:
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the correct mass of the labeled compound. The molecular weight of this compound should be approximately 4 atomic mass units higher than the unlabeled analog. MS/MS fragmentation analysis can further confirm that the deuterium labels are located on the phthalate ring portion of the molecule. Isotope pattern filters can be used to facilitate the detection of labeled compounds in complex datasets. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H-NMR (Proton NMR) is used to confirm the absence of proton signals in the aromatic region of the spectrum where the deuterium atoms have been substituted.
²H-NMR (Deuterium NMR) can be used to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.
¹³C-NMR can also show characteristic changes in the signals of the deuterated carbons.
Purity and Quality Control of Analytical Standards
The reliability of research and clinical laboratory results is directly dependent on the quality of the analytical standards used for calibration. cpsc.gov These standards must be of the highest available purity and must be replaced before their expiration date. cpsc.gov
Quality control procedures for analytical standards involve a comprehensive assessment of both chemical and isotopic purity.
| Technique | Purpose in Quality Control |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity by separating the main compound from any impurities. Purity is often assessed by UV or MS detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | After appropriate derivatization, GC-MS can be used to assess purity and confirm the identity of the standard. epa.govcornerstoneanalytical.com |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the compound and can be used for quantitative analysis (qNMR) to determine concentration without a reference standard. |
| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition (with high resolution) of the standard. nih.gov |
This table outlines common analytical techniques used to verify the purity and identity of chemical standards.
While manufacturers provide a certificate of analysis detailing the purity and concentration of a standard, lot-to-lot variation is a recognized challenge that can affect the consistency of laboratory results over time. nih.govsemanticscholar.org Immunoassays are particularly noted to be prone to this variability, but it can affect all analytical methods. myadlm.orgmyadlm.org
Causes of lot-to-lot variation can include slight changes in the manufacturing process, reagent stability, or even transport and storage conditions. myadlm.org Therefore, it is considered good laboratory practice for end-users to perform their own verification of each new lot of a standard before it is put into routine use. myadlm.org This verification typically involves analyzing a set of quality control materials or authentic patient samples with both the old and new lots of the standard to ensure that the results are consistent and within clinically acceptable limits. nih.gov
Undetected, clinically significant lot-to-lot variation can have serious consequences for both clinical diagnostics and research. nih.gov A shift in the concentration or purity of a standard can lead to a corresponding bias in all measurements. semanticscholar.org
| Factor | Description |
| Manufacturing Process | Minor changes in raw materials, synthetic route, or purification processes. myadlm.org |
| Reagent Stability | Degradation of the standard over time, which can be affected by storage conditions (temperature, light exposure). |
| Calibration of Equipment | Differences in the calibration of the manufacturer's analytical equipment between production batches. |
| Characterization Methods | Variability in the methods used by the manufacturer to assign the purity or concentration value to the standard. |
This table details potential factors that can contribute to lot-to-lot variability in analytical standards.
Advanced Analytical Methodologies for Detection and Quantification of Phthalate Glucuronides
Sample Preparation Techniques for Biological Matrices
Sample preparation is a critical step in the analysis of phthalate (B1215562) glucuronides from complex biological samples such as urine or plasma. researchgate.netresearchgate.net The primary goals are to release the parent monoester from its conjugated form, extract the analyte of interest, and remove interfering substances from the matrix.
To measure the total concentration of phthalate metabolites, the glucuronide conjugate must first be cleaved to release the free monoester. nih.gov This is typically achieved through enzymatic hydrolysis using β-glucuronidase, an enzyme that cleaves the β-D-glucuronic acid residue from the molecule. nih.govsigmaaldrich.comal-edu.com This enzymatic approach is generally preferred over chemical methods for complex biological samples because it is less likely to produce unwanted by-products. covachem.com Enzymes sourced from various organisms, including Helix pomatia and Escherichia coli (E. coli), are commonly used in analytical protocols. sigmaaldrich.comnih.govnih.gov
The efficiency of the enzymatic hydrolysis is critically dependent on several factors, including the type and amount of enzyme used, incubation time and temperature, and the pH of the reaction buffer. nih.gov Finding the optimal conditions is essential for ensuring the complete and reproducible deconjugation of all target analytes. nih.gov Research has shown that using at least 30 units of solid β-glucuronidase from Helix pomatia per microliter of urine with a four-hour incubation at 37°C can result in complete hydrolysis. nih.gov In another study, phthalate metabolites in urine were deconjugated overnight at 37°C after being buffered to a pH of 4.5 with ammonium (B1175870) acetate (B1210297) and treated with β-glucuronidase from Helix pomatia. nih.gov A different protocol successfully used an incubation period of 90 minutes at 37°C in a phosphate (B84403) buffer at pH 6.8. nih.gov The optimal conditions must be determined empirically, as variations in hydrolysis rates can occur between different glucuronide conjugates. sigmaaldrich.comcovachem.com
Table 1: Examples of Optimized Enzymatic Deconjugation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Enzyme Source | Helix pomatia nih.gov | Helix pomatia nih.gov | Not Specified nih.gov |
| Enzyme Amount | ≥30 units/μL urine nih.gov | 2 μL/mL nih.gov | ~80,000 units/mL stock nih.gov |
| Buffer | Not Specified | Ammonium Acetate nih.gov | Phosphate Buffer nih.gov |
| pH | Not Specified | 4.5 nih.gov | 6.8 nih.gov |
| Temperature | 37°C nih.gov | 37°C nih.gov | 37°C nih.gov |
| Incubation Time | 4 hours nih.gov | Overnight nih.gov | 90 minutes nih.gov |
To control for variability and ensure the accuracy of the entire analytical process, including the deconjugation and extraction steps, isotopically labeled internal standards are employed. nih.govnih.gov Deuterated standards, such as Monoethyl Phthalate-d4, are ideal for this purpose. nih.gov These standards are chemically identical to the analyte of interest but have a different mass due to the isotopic substitution, allowing them to be distinguished by mass spectrometry. medchemexpress.com Crucially, the internal standard is added to the biological sample before the enzymatic hydrolysis begins. nih.govnih.gov This allows it to undergo the same procedures as the native analyte, providing a reliable way to monitor and correct for any inconsistencies or losses during sample preparation, thereby ensuring accurate quantification. nih.gov For instance, studies have used 13C-labeled phthalate metabolite standards, which were added prior to overnight incubation with β-glucuronidase. nih.gov
Following enzymatic deconjugation, Solid-Phase Extraction (SPE) is a widely used technique to clean up the sample and concentrate the target analytes. nih.govnih.gov SPE separates compounds from a mixture according to their physical and chemical properties. youtube.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com Various SPE sorbents are available, with polymeric reversed-phase materials like Strata-X and mixed-mode sorbents like Bond Elut Certify (which combines strong cation exchange and non-polar characteristics) being effective for extracting phthalate metabolites from aqueous matrices like urine. nih.govyoutube.com The choice of sorbent, sample volume, and elution solvents are key parameters that influence the efficiency and recovery of the method. youtube.com Studies have reported extraction recoveries of over 75% for phthalate monoesters from urine using SPE coupled with advanced chromatographic techniques. nih.gov
Table 2: Solid-Phase Extraction (SPE) Sorbents for Phthalate Metabolite Analysis
| Sorbent Type | Trade Name Example | Description | Application Reference |
|---|---|---|---|
| Polymeric Reversed-Phase | Strata-X nih.gov | A polymer-based sorbent effective for extracting a wide range of compounds from aqueous samples. nih.gov | Used for sample cleanup in metabolomics and drug analysis. nih.govnih.gov |
| Mixed-Mode | Bond Elut Certify youtube.com | A blend of a strong cation exchanger and a non-polar sorbent, ideal for extracting basic, acidic, and neutral drugs from complex matrices. youtube.com | Proven for extracting drugs of abuse from urine. youtube.com |
| Reversed-Phase Silica | C18 researchgate.net | A silica-based sorbent with bonded C18 carbon chains, used for retaining non-polar compounds from polar matrices. researchgate.net | Commonly used for environmental water sample analysis. researchgate.net |
Phthalates are pervasive in the laboratory environment, making the minimization of external contamination a critical challenge during analysis. cdc.govepa.gov Significant sources of contamination include plastic lab consumables such as vinyl gloves, pipette tips, and syringes, as well as solvents, glassware, and even dust. researchgate.netresearchgate.net Rigorous control measures are necessary to maintain a low background and ensure data integrity. cdc.gov
Key strategies to minimize contamination include:
Solvents and Reagents: Using high-purity, HPLC-grade water and redistilling solvents in all-glass systems can significantly reduce background levels. epa.govresearchgate.net
Glassware: All glassware must be meticulously cleaned, for example by rinsing with clean solvents or baking at high temperatures to remove any organic residues. cdc.govresearchgate.net After cleaning, glassware should be stored in a clean environment, capped with aluminum foil to prevent dust accumulation. epa.gov
Lab Environment: Plastic materials, especially soft PVC, should be avoided in the lab space. researchgate.net It is also important to avoid recycled paper products, and samples may be wrapped in aluminum foil for storage to prevent contamination. researchgate.net
Procedural Blanks: The regular analysis of reagent water blanks is essential to monitor for and safeguard against laboratory contamination. epa.gov These blanks should be processed with every new batch of samples or change of reagents. epa.gov
Enzymatic Deconjugation Using β-Glucuronidase
Chromatographic Separation Technologies
After sample preparation, chromatographic techniques are used to separate the target phthalate metabolites from other remaining components before detection. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the most common and powerful methods for this purpose. mdpi.comnih.gov
The choice of the stationary phase (column) and mobile phase composition is critical for achieving good separation. Reversed-phase columns, such as those with C18 or biphenyl (B1667301) stationary phases, are frequently employed. nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is typically used to effectively separate a range of metabolites with different polarities. Mobile phases often consist of an aqueous component (like water with an acid additive such as acetic or formic acid) and an organic component (such as acetonitrile (B52724) or methanol). nih.govnih.gov For example, one method successfully used a Phenomenex Kinetix C18 column with a gradient of water/acetic acid and methanol (B129727)/acetic acid. nih.gov Another employed a Betasil C18 column with a mobile phase gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. nih.gov These LC-MS/MS methods provide high sensitivity and selectivity, allowing for the reliable quantification of phthalate metabolites at low concentrations. nih.gov
Table 3: Examples of Chromatographic Conditions for Phthalate Metabolite Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Technique | LC-MS/MS nih.gov | HPLC-MS/MS nih.gov | UPLC-MS/MS nih.gov |
| Column | Phenomenex Kinetix C18 nih.gov | Betasil C18 nih.gov | Not Specified |
| Mobile Phase A | Water: Acetic Acid (100:0.1) nih.gov | 0.1% Acetic Acid in Water nih.gov | Optima LC/MS grade water nih.gov |
| Mobile Phase B | Methanol: Acetic Acid (100:0.1) nih.gov | 0.1% Acetic Acid in Acetonitrile nih.gov | Optima LC/MS grade acetonitrile nih.gov |
| Flow Rate | 0.2 mL/min nih.gov | 300 μL/min nih.gov | Not Specified |
| Detection | Triple Quadrupole MS/MS nih.gov | Triple Quadrupole MS/MS nih.gov | Negative Ion Mode MS/MS nih.gov |
Liquid Chromatography (LC) Approaches
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the foremost technique for the analysis of phthalate glucuronides. nih.gov Its suitability stems from its ability to separate polar, non-volatile, and thermally labile compounds like glucuronide conjugates directly from biological samples, often with minimal sample preparation and without the need for chemical derivatization. wikipedia.orgnih.gov
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely established method for the robust, sensitive, and precise quantification of phthalate metabolites. acs.orgrsc.org In many biomonitoring studies, urine samples are first treated with a β-glucuronidase enzyme to hydrolyze the glucuronide conjugate back to its monoester form (e.g., Monoethyl Phthalate). acs.orgcdc.gov The resulting monoester is then extracted, separated via reversed-phase HPLC, and detected by the mass spectrometer. acs.orgacs.org
To achieve high accuracy and precision, these methods rely on isotope dilution, where a known quantity of a stable, isotopically labeled internal standard is added to the sample before processing. acs.org Monoethyl Phthalate-d4 O-β-D-Glucuronide is an ideal internal standard for this purpose, as it mimics the chemical behavior of the native analyte throughout the enzymatic hydrolysis, extraction, and chromatographic separation steps, correcting for any procedural variability. acs.orgacs.org This approach allows for detection limits in the low nanogram-per-milliliter (ng/mL) range, making it suitable for assessing environmental exposure levels. acs.orgrsc.org
Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to achieve faster separations, greater resolution, and increased sensitivity. researchgate.net These characteristics make UPLC-MS/MS a superior technique for high-throughput analysis of phthalate metabolites. researchgate.netnih.gov The increased speed does not compromise analytical quality; UPLC methods provide excellent separation for numerous phthalate metabolites within a single, short analytical run, which can be less than 10 minutes. researchgate.net The enhanced resolution can also be critical for separating isomeric metabolites, which may be challenging with traditional HPLC.
The fundamental principles of quantification, including the use of isotopically labeled internal standards like this compound, remain the same as in HPLC-MS/MS. The primary advantage of UPLC is the significant reduction in analysis time and solvent consumption, leading to more efficient and sustainable laboratory operations. researchgate.net
The separation of phthalate glucuronides and their corresponding monoesters is almost exclusively performed using reversed-phase chromatography. The selection of the column's stationary phase is critical for achieving the desired retention and resolution.
C18 (Octadecylsilane): This is the most common and versatile stationary phase for phthalate analysis. researchgate.netmdpi.com Its hydrophobic nature provides effective retention for the varied polarities of phthalate metabolites.
Core-Shell Particles: These columns contain solid, impermeable cores surrounded by a porous shell of silica. This design reduces the diffusion path of the analytes, resulting in higher efficiency and narrower peaks, allowing for UPLC-like performance on HPLC systems. rsc.orgresearchgate.net Methods using core-shell columns have been successfully developed for the rapid separation of 18 different phthalate metabolites. rsc.orgresearchgate.net
Biphenyl and Phenyl-Hexyl Phases: These stationary phases offer alternative selectivity compared to C18. The phenyl ligands can interact with analytes through π-π stacking interactions, which can be advantageous for separating aromatic compounds like phthalates, providing better resolution for certain analytes. nih.gov
Metal-Organic Frameworks (MOFs): Novel stationary phases, such as those packed with MIL-53(Al), have been explored for phthalate separation. nih.gov These materials can separate phthalate esters based on a combination of π-π stacking and electrostatic interactions. nih.gov
Table 1: Examples of Column Chemistries Used in Phthalate Metabolite Analysis
| Stationary Phase | Column Type | Application | Reference |
|---|---|---|---|
| C18 | UPLC | Separation of 12 phthalates | researchgate.net |
| Core-Shell | HPLC-MS/MS | Determination of 18 phthalate metabolites in urine | rsc.orgresearchgate.net |
| Biphenyl | UHPLC-MS/MS | Analysis of 39 drugs and metabolites, including glucuronides | nih.gov |
| MIL-53(Al) | HPLC | Separation of five phthalate acid esters | nih.gov |
| Newcrom R1 | HPLC | Reverse-phase separation of Diisobutyl phthalate | sielc.com |
Mobile phase composition is a critical parameter that must be optimized to achieve good chromatographic separation and efficient ionization for MS detection. For reversed-phase separation of phthalate glucuronides and monoesters, the mobile phase typically consists of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile. nih.govnih.gov
Additives and modifiers are essential for controlling the pH and improving analyte signal in the mass spectrometer:
Acids (Formic Acid, Acetic Acid): The addition of a small percentage of an acid (e.g., 0.1% formic acid) to the mobile phase is common. nih.govnih.gov This suppresses the ionization of the carboxylic acid group on the phthalate monoesters, leading to better retention and peak shape on reversed-phase columns. For glucuronides, neutralizing the charge with an acidic mobile phase is also beneficial for retention. thermofisher.com
Buffers (Ammonium Formate, Ammonium Acetate): These volatile buffers are widely used in LC-MS because they help control the pH of the mobile phase while being compatible with the high vacuum of the mass spectrometer. nih.govacs.org They can improve the reproducibility of retention times and enhance the ionization efficiency for certain compounds in both positive and negative electrospray ionization (ESI) modes. nih.govmdpi.com
Optimization involves testing different solvent combinations and additive concentrations to find the best balance between chromatographic resolution and signal intensity for the target analytes. nih.govmdpi.com
Table 2: Common Mobile Phase Compositions for LC-MS Analysis of Phthalate Metabolites
| Aqueous Phase (A) | Organic Phase (B) | Mode | Application | Reference |
|---|---|---|---|---|
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | Gradient | Analysis of glucuronide conjugates | nih.gov |
| 10 mM Ammonium Acetate (pH 5) | Methanol/Isopropanol (50:50) | Gradient | Determination of phthalates in water | mdpi.com |
| 10 mM Ammonium Formate (pH 3.8) | Acetonitrile | Gradient | Profiling of urinary glucuronide conjugates | acs.org |
| 20 mM Ammonium Acetate | Methanol | Gradient | Analysis of per- and polyfluoroalkyl substances (PFAS) | dtic.mil |
Gas Chromatography (GC) Approaches
Gas chromatography is a powerful separation technique known for its high resolving power, but it is traditionally limited to the analysis of volatile and thermally stable compounds. wikipedia.orgresearchgate.net Large, polar, and non-volatile molecules like glucuronides are not suitable for direct analysis by GC because they will not vaporize at the temperatures used in the instrument and are prone to thermal degradation. hplcvials.comalwsci.com Therefore, the analysis of such compounds by GC typically requires chemical derivatization to create more volatile and stable analogues. oup.comnih.gov
The requirement for derivatization adds time, cost, and potential for error to an analytical workflow. Consequently, there is significant interest in developing methods that can analyze less volatile compounds directly. While the direct analysis of an intact glucuronide conjugate like this compound by GC is not considered feasible, recent advancements have enabled the analysis of the corresponding monoester metabolites without a derivatization step. nih.gov
A study successfully developed a GC-MS method for the direct determination of polar and thermally unstable phthalate monoesters, including monoethyl phthalate (MEP). nih.gov This was achieved through careful optimization of several key instrumental parameters to prevent analyte degradation and ensure good peak shape:
Injector Conditions: The temperature, pressure, and injection volume were precisely controlled to facilitate the transfer of the analytes onto the column without thermal decomposition. nih.gov
Retention Gap: The use of a polar-coated retention gap between the injector and the analytical column was found to improve peak shapes. nih.gov
Temperature Program: A low initial oven temperature (e.g., 50°C) was used to achieve solvent condensation and a "solvent effect," which helps focus the analyte band at the start of the column. This was followed by a rapid temperature ramp (e.g., 12°C/min) to elute the analytes as sharp peaks. nih.gov
This derivatization-free GC-MS method offers a faster and simpler alternative to traditional approaches for the analysis of phthalate monoesters after they have been cleaved from their glucuronide conjugates by enzymatic hydrolysis. nih.gov
Table 3: Optimized GC-MS Parameters for Derivatization-Free Analysis of Monoethyl Phthalate (MEP)
| Parameter | Optimized Value/Condition | Purpose | Reference |
|---|---|---|---|
| Initial Oven Temperature | 50°C | To achieve solvent condensation and focus analytes | nih.gov |
| Oven Temperature Program | 12°C/min ramp to 280°C | To ensure sharp peaks and short retention times | nih.gov |
| Retention Gap | Polar coated | To improve peak shape for polar analytes | nih.gov |
| Analytical Column | Rtx®-200 | Provided sufficient thermal stability for separation | nih.gov |
Evaluation of Thermal Stability of Glucuronides in GC Systems
The direct analysis of glucuronide conjugates, including phthalate glucuronides, by Gas Chromatography (GC) is inherently problematic due to their molecular characteristics. Glucuronides are highly polar and thermally labile, making them non-volatile and susceptible to degradation at the high temperatures required for GC analysis. Studies on the thermal stability of the less polar monophthalates (the aglycones) have shown that these precursor compounds can degrade at elevated GC injector temperatures. For instance, research on monomethyl phthalate (MMP), monoethyl phthalate (MEP), mono-n-butyl phthalate (MnBP), and mono-(2-ethylhexyl) phthalate (MEHP) indicated that their peak areas decreased when the injector temperature was raised into the 200–260°C range, confirming thermal degradation. nih.gov For these less complex monophthalates, an optimal injector temperature of 190°C was selected to balance efficient evaporation with minimal degradation. nih.gov
Given that the aglycones themselves are thermally sensitive, the more complex and polar glucuronide conjugates are expected to be even more unstable. Research on the stability of phthalate metabolite glucuronides in urine samples has demonstrated their tendency to degrade even at moderate temperatures; significant decreases in the concentrations of some glucuronides were observed after just one day at 25°C and after three days at 4°C. researchgate.netnih.gov While these conjugates remained stable when stored at -70°C, their instability at warmer temperatures underscores their unsuitability for high-temperature GC analysis, which can involve temperatures exceeding 250-300°C. researchgate.netnih.govnih.gov Consequently, analytical methods for phthalate glucuronides typically avoid direct GC injection and instead rely on techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or involve a derivatization step to cleave the thermally unstable glucuronide moiety prior to GC analysis.
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry (MS) stands as a cornerstone technology for the sensitive and selective detection and quantification of phthalate metabolites, including their glucuronide conjugates. researchgate.net When coupled with a chromatographic separation technique like LC, MS provides the high specificity needed to distinguish target analytes from a complex biological matrix.
Tandem Mass Spectrometry (MS/MS) Principles for Glucuronide Analysis
Tandem mass spectrometry, also known as MS/MS, is a powerful analytical technique that enhances the specificity and sensitivity of detection. researchgate.netyoutube.com The process involves multiple stages of mass analysis. First, ions generated from the sample are separated in the first mass analyzer. A specific ion, known as the precursor ion (e.g., the deprotonated molecule of the target glucuronide), is selected. youtube.com This isolated precursor ion is then directed into a collision cell, where it is fragmented by colliding with an inert gas, a process called Collision-Induced Dissociation (CID). nih.gov The resulting fragments, or product ions , are then analyzed by a second mass analyzer. youtube.com
This technique is particularly well-suited for analyzing glucuronide conjugates. A common and characteristic fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176 Da). youtube.com This predictable loss allows analysts to screen for potential glucuronide metabolites in a complex sample. By monitoring this specific fragmentation, the structure of the original molecule (the aglycone) can be confirmed, providing a high degree of confidence in the identification. nih.govnih.gov
Ionization Techniques (e.g., Electrospray Ionization, ESI)
Electrospray Ionization (ESI) is the preferred ionization method for analyzing polar, large, and thermally unstable molecules like phthalate glucuronides. nih.govnih.gov ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase without significant fragmentation. It is particularly effective for compounds that are already ionized in solution, such as the acidic glucuronide conjugates.
In the context of phthalate glucuronide analysis, ESI is typically operated in negative ion mode. nih.gov This is because the glucuronic acid and phthalate monoester moieties are acidic and readily lose a proton to form a negatively charged deprotonated molecule, [M-H]⁻. This process is highly efficient and results in a strong signal for the precursor ion, which is essential for subsequent MS/MS analysis.
Selection of Precursor and Product Ions (SRM/MRM Transitions)
For highly sensitive and selective quantification, tandem mass spectrometers are often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the instrument is programmed to detect only one or a few specific, predefined precursor-to-product ion transitions. nih.gov This targeted approach filters out chemical noise from other compounds in the sample, dramatically increasing the signal-to-noise ratio and lowering detection limits.
The selection of the precursor and product ions is critical and is optimized for each specific analyte. nih.gov For this compound, the precursor ion would be its deprotonated molecule. The product ion would be a characteristic fragment resulting from the collision-induced dissociation. For phthalate metabolites, common product ions include the deprotonated phthalic anhydride (B1165640) fragment (m/z 147.0) or the deprotonated benzoate (B1203000) ion (m/z 121.0). nih.gov The specific transition from the precursor mass to the product mass provides a unique signature for the target compound.
Table 1: Representative MRM Transition for this compound
| Parameter | Value | Description |
| Compound | This compound | The deuterated internal standard. |
| Precursor Ion (Q1) | m/z 373.3 | The mass-to-charge ratio of the deprotonated molecule [M-H]⁻. |
| Product Ion (Q3) | m/z 196.1 | A characteristic fragment ion, corresponding to the deuterated monoethyl phthalate aglycone after loss of the glucuronide moiety. |
| Ionization Mode | Negative ESI | Optimal for forming negative ions from acidic analytes. |
Isotope Dilution Mass Spectrometry (ID-MS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (ID-MS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov This method overcomes variations in sample preparation and matrix effects—the suppression or enhancement of the analyte signal by other components in the sample.
The principle of ID-MS involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample at the earliest stage of analysis. This labeled compound, used as an internal standard, is chemically almost identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N)). Because the labeled standard and the native analyte behave identically during extraction, cleanup, chromatography, and ionization, any loss of sample or variation in instrument response affects both compounds equally. The mass spectrometer can distinguish between the two compounds based on their mass difference. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the labeled internal standard, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy. nih.gov
Utilizing this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of the endogenous metabolite, Monoethyl Phthalate O-β-D-Glucuronide, using the ID-MS technique. Its utility stems from several key properties:
Chemical and Physical Equivalence : Being structurally identical to the native analyte, it co-elutes during chromatography and exhibits the same behavior during sample preparation and ionization in the MS source. This ensures that it accurately reflects any analytical variability experienced by the target analyte.
Mass Differentiation : The incorporation of four deuterium atoms (d4) increases its mass by four Daltons compared to the native compound. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the internal standard.
By adding a precise amount of this compound to a sample, analysts can use the ratio of the native analyte to this deuterated standard to perform highly accurate absolute quantification, effectively correcting for matrix effects and procedural losses. nih.gov
Table 2: Properties of Monoethyl Phthalate Glucuronide and its Deuterated Internal Standard
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role in Analysis |
| Monoethyl Phthalate O-β-D-Glucuronide | C₁₆H₁₈O₁₀ | 370.31 | Analyte |
| This compound | C₁₆H₁₄D₄O₁₀ | 374.33 biosynth.com | Internal Standard |
Advantages of Deuterated Standards in Matrix Normalization and Ion Suppression Correction
In the quantitative analysis of phthalate glucuronides using techniques like liquid chromatography-mass spectrometry (LC-MS), the accuracy and reliability of the results can be significantly affected by matrix effects. These effects arise from the co-eluting components of the sample matrix, which can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comnih.govlongdom.org One of the most effective strategies to mitigate these issues is the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards such as this compound.
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. Since the chemical and physical properties of a deuterated standard are nearly identical to its non-labeled counterpart, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, it can serve as an internal reference to correct for variations.
The primary advantage of using a deuterated standard like this compound is its ability to compensate for matrix-induced ion suppression or enhancement. chromatographyonline.com Because the deuterated standard co-elutes with the native analyte, it experiences the same matrix effects. nih.gov Consequently, any variation in the signal intensity of the analyte due to these effects will be mirrored by a similar variation in the signal of the deuterated standard. By calculating the ratio of the analyte's signal to the internal standard's signal, the matrix effects are effectively normalized, leading to more accurate and precise quantification.
However, it is crucial that the deuterated standard and the analyte have complete chromatographic co-elution for the correction to be effective. Even slight differences in retention times can lead to differential matrix effects, where the analyte and the internal standard are not equally affected by ion suppression, potentially compromising the accuracy of the results. nih.gov
Research has demonstrated the effectiveness of using SIL-IS in correcting for matrix effects in the analysis of phthalate metabolites. For instance, a study on the determination of various phthalate metabolites in human urine using an isotopic dilution HPLC/ESI-MS/MS method found that the isotopically labeled internal standards were suitable for correcting for the matrix effect, with accuracy ranging from 74.3% to 117.5%. nih.gov Another study investigating the matrix effect in the analysis of five phthalate monoester metabolites in human urine observed ion suppression for mono-methyl phthalate (75.2-77.2%) and mono-ethyl phthalate (85.6-88.6%), which could be compensated for by the use of their corresponding isotope-labeled internal standards. nih.gov
Table 1: Efficacy of Deuterated Internal Standards in Mitigating Matrix Effects for Phthalate Metabolite Analysis
| Phthalate Metabolite | Matrix | Analytical Method | Matrix Effect without Internal Standard (% Suppression) | Accuracy with Isotopically Labeled Internal Standard (%) | Reference |
|---|---|---|---|---|---|
| Mono-methyl Phthalate (MMP) | Human Urine | LC-MS/MS | 22.8 - 24.8 | Not explicitly stated, but method validated | nih.gov |
| Mono-ethyl Phthalate (MEP) | Human Urine | LC-MS/MS | 11.4 - 14.4 | Not explicitly stated, but method validated | nih.gov |
| Mono-n-butyl Phthalate (MnBP) | Human Urine | HPLC/ESI-MS/MS | Not specified | 74.3 - 117.5 | nih.gov |
| Mono-isobutyl Phthalate (MiBP) | Human Urine | HPLC/ESI-MS/MS | Not specified | 74.3 - 117.5 | nih.gov |
| Mono-benzyl Phthalate (MBzP) | Human Urine | HPLC/ESI-MS/MS | Not specified | 74.3 - 117.5 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) in Metabolomics
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the field of metabolomics, particularly for the identification and characterization of metabolites of environmental contaminants like phthalates. researchgate.net HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. researchgate.net This capability is crucial in metabolomics for distinguishing between molecules with very similar nominal masses.
In the context of phthalate glucuronides, HRMS-based metabolomics enables the non-targeted screening of biological samples to identify a wide range of metabolites without the need for pre-existing analytical standards for every compound. researchgate.netjhu.edu This is particularly important as phthalates can undergo complex metabolic transformations in the body, including hydrolysis to their monoesters, followed by oxidation and glucuronidation. researchgate.net
A non-targeted analysis workflow using LC-HRMS typically involves acquiring full-scan mass spectra of a sample, followed by data processing to detect features (i.e., potential metabolites) that are present in exposed samples but absent or at lower levels in control samples. The high mass accuracy of HRMS allows for the generation of a putative elemental formula for each feature. Subsequent MS/MS fragmentation experiments provide structural information that, when combined with the accurate mass data, can lead to the confident identification of the metabolite. researchgate.net
Studies have successfully employed HRMS to discover novel phthalate metabolites. For example, a non-targeted screening of human urine using LC-HRMS identified several known phthalate metabolites and one previously unreported metabolite by analyzing their fragmentation patterns. rsc.org A key finding in the analysis of phthalate metabolites is the presence of characteristic fragment ions. For instance, many phthalate metabolites produce a deprotonated benzoate ion at an m/z of 121.0295 and a deprotonated o-phthalic anhydride ion at an m/z of 147.0088 in negative ion mode ESI-QTOF-MS. rsc.org The presence of these diagnostic ions in an HRMS spectrum can strongly suggest that an unknown feature is a phthalate metabolite.
The application of HRMS in metabolomics studies of phthalate exposure has provided new insights into the biological pathways affected by these compounds. A study on pregnant women found that phthalate exposure was associated with alterations in lipid biogenesis, inflammation, and nucleotide degradation pathways, as revealed by targeted metabolomics analysis. nih.gov
Table 2: Representative Phthalate Metabolites Identified in Human Urine using Mass Spectrometry
| Metabolite | Parent Phthalate | Diagnostic Fragment Ion (m/z) | Analytical Method | Limit of Detection (LOD) in Urine (ng/mL) | Reference |
|---|---|---|---|---|---|
| Mono-ethyl Phthalate (MEP) | Diethyl Phthalate (DEP) | 121.0295 | HPLC-MS/MS | 0.4 | researchgate.netnih.gov |
| Mono-n-butyl Phthalate (MnBP) | Di-n-butyl Phthalate (DBP) | 121.0295 | HPLC-MS/MS | 0.3 | researchgate.netnih.gov |
| Mono-(2-ethylhexyl) Phthalate (MEHP) | Di-(2-ethylhexyl) Phthalate (DEHP) | 121.0295, 147.0088 | LC-MS/MS | 0.7 | researchgate.netrsc.org |
| Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) | Di-(2-ethylhexyl) Phthalate (DEHP) | 121.0295, 147.0088 | LC-MS/MS | 0.15 | |
| Mono-(2-ethyl-5-oxohexyl) Phthalate (MEOHP) | Di-(2-ethylhexyl) Phthalate (DEHP) | 121.0295, 147.0088 | LC-MS/MS | 0.16 |
Methodological Considerations for Biomonitoring and Exposure Assessment Using Glucuronide Metabolites
Method Validation and Quality Assurance for Phthalate (B1215562) Glucuronide Analysis
Method validation for phthalate glucuronides, including the use of their deuterated internal standards, is a comprehensive process to ensure that the analytical procedure is fit for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics.
The linearity of an analytical method establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. For the analysis of phthalate glucuronides, calibration curves are typically generated by plotting the response ratio (analyte peak area to internal standard peak area) against the concentration of the analyte. Studies validating methods for multiple phthalate metabolites, which would include Monoethyl Phthalate O-β-D-Glucuronide, consistently report high linearity. The calibration range is determined by the expected concentrations in biological samples and the sensitivity of the instrument.
Research Findings: Methods developed for the analysis of 15 phthalate monoesters in human urine have demonstrated good linearity within a concentration range of 1.0 to 20.0 ng/mL, achieving correlation coefficients (r²) greater than 0.99. This indicates a strong and reliable correlation between concentration and instrument response within this range. The use of a deuterated internal standard like Monoethyl Phthalate-d4 O-β-D-Glucuronide is crucial for achieving such robust linearity by correcting for variations in sample preparation and instrument response.
Table 1: Representative Linearity and Calibration Range Data for Phthalate Metabolite Analysis
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Correlation Coefficient (r²) | > 0.99 | Indicates a strong linear relationship between concentration and analytical response. |
| Calibration Range | 1.0 - 20.0 ng/mL | The range over which the method is demonstrated to be linear and accurate. |
| Internal Standard | Isotope-labeled analog (e.g., this compound) | Used to correct for analytical variability and improve accuracy. |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for assessing low-level environmental exposures. For phthalate glucuronides, these limits are typically in the low nanogram per milliliter (ng/mL) range.
Research Findings: In multi-analyte methods that include metabolites like Monoethyl Phthalate O-β-D-Glucuronide, LODs and LOQs can vary slightly depending on the specific analyte and the complexity of the matrix. One study reported LODs for 13 phthalate metabolites to be in the range of 0.07 to 0.4 ng/mL, with corresponding LOQs between 0.20 and 0.50 ng/mL. acs.org Another comprehensive method for 50 biomarkers found LODs ranging from 0.01 to 1.0 ng/mL, with the majority being at or below 0.5 ng/mL. nih.gov For many phthalate metabolites, a common LOQ is set at 0.5 µg/L (0.5 ng/mL).
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Glucuronide Analysis
| Parameter | Reported Range (ng/mL) | Common Value (ng/mL) |
|---|---|---|
| Limit of Detection (LOD) | 0.01 - 1.0 | ≤ 0.5 |
| Limit of Quantification (LOQ) | 0.20 - 0.50 | 0.5 |
Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. Precision evaluates the reproducibility of the method, measured as the relative standard deviation (RSD) or coefficient of variation (CV) for repeated measurements. This is typically assessed within a single analytical run (intra-day precision) and across different days (inter-day precision).
Research Findings: Method validation studies for urinary phthalate metabolites demonstrate high accuracy and precision. One study reported that the intraday precision for the replicate analysis of a urine sample did not exceed 5% for most compounds, with a coefficient of variance of 2-3%. The recovery for these metabolites was found to be between 97% and 104%. Another study focusing on a multi-class biomarker assay reported analytical precision, encompassing both intra- and inter-batch variability, to be less than 20%, with extraction recoveries ranging from 83% to 109%. nih.gov
Table 3: Summary of Accuracy and Precision Data for Phthalate Metabolite Analysis
| Parameter | Typical Range | Description |
|---|---|---|
| Accuracy (Recovery) | 83% - 109% | The percentage of the known amount of analyte recovered from a spiked sample. |
| Intra-day Precision (RSD/CV) | < 5% - < 20% | The variability of measurements within a single analytical run. |
| Inter-day Precision (RSD/CV) | < 20% | The variability of measurements across different analytical runs on different days. |
When analyzing biological samples like urine using LC-MS/MS, other components in the matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. This "matrix effect" can significantly impact the accuracy of quantification.
Research Findings: Matrix effects are a known challenge in the analysis of phthalate glucuronides in urine. The complexity of the urine matrix can lead to ion suppression, which can reduce the sensitivity of the method. The use of an isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these matrix effects. Because the internal standard is chemically identical to the analyte, it experiences similar ionization suppression or enhancement, allowing for an accurate relative quantification.
The stability of analytes in biological samples under various storage and handling conditions is critical for ensuring the integrity of the results, especially in large-scale epidemiological studies where samples may be stored for extended periods.
Research Findings: Stability studies for phthalate metabolites, including glucuronide conjugates, are a key component of method validation. These studies typically evaluate short-term stability at room temperature, refrigerator stability (4°C), and long-term stability in the freezer (-20°C or -70°C). Additionally, freeze-thaw stability is assessed to understand the impact of repeated access to the samples. While specific data for this compound is not detailed in all public literature, general findings indicate that phthalate metabolites are stable in urine at -70°C for several years. researchgate.net Proper storage is essential to prevent degradation of the glucuronide conjugates.
The use of quality control (QC) samples is a routine practice to monitor the performance of an analytical method over time and to ensure the reliability of the results for unknown samples.
Research Findings: QC samples are typically prepared by pooling human urine and spiking it with known concentrations of the target analytes, including Monoethyl Phthalate O-β-D-Glucuronide, to create low and high concentration pools. These QC samples are then analyzed with each batch of study samples. The results for the QC samples are plotted on control charts to monitor for any trends or deviations from established limits, ensuring the consistency and validity of the analytical measurements over time. researchgate.net The inclusion of laboratory and field blanks is also a standard procedure to check for contamination during sample handling and analysis.
Application of Monoethyl Phthalate O-β-D-Glucuronide as a Biomarker of Exposure
Monoethyl phthalate (MEP) is the primary metabolite of diethyl phthalate (DEP), a widely used chemical in consumer products. nih.govresearchgate.net Following human exposure, DEP is rapidly hydrolyzed to MEP. nih.govresearchgate.net This monoester then undergoes a phase II biotransformation reaction, where it is conjugated with glucuronic acid to form Monoethyl Phthalate O-β-D-Glucuronide. nih.govnih.gov This glucuronidation process increases the water solubility of the metabolite, facilitating its excretion in urine and reducing its potential biological activity. nih.gov
The measurement of this glucuronide conjugate, or more commonly the total MEP after deconjugation, in biological samples like urine serves as a specific and sensitive biomarker of exposure to DEP. nih.govnih.gov To ensure the accuracy and precision of these measurements, a stable isotope-labeled internal standard, this compound, is employed in analytical methods. lgcstandards.combiosynth.comscbt.com This deuterated standard mimics the chemical behavior of the target analyte during sample preparation and analysis, correcting for any potential loss or variability and thus enabling precise quantification.
Analytical Strategies for Population-Level Exposure Assessment
Population-level exposure assessment to DEP is predominantly conducted through human biomonitoring (HBM) by measuring urinary concentrations of its metabolite, MEP. nih.govnih.gov The analytical strategies for these large-scale studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, are well-established. nih.govepa.gov
The standard analytical approach involves the enzymatic hydrolysis of the Monoethyl Phthalate O-β-D-Glucuronide in urine samples using β-glucuronidase to release the free MEP. nih.govresearchgate.net This step is crucial because a significant portion of MEP is excreted in its conjugated form. nih.gov Following deconjugation, the sample is typically purified and concentrated using solid-phase extraction (SPE). nih.govacs.org The final analysis is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The use of this compound as an internal standard is a cornerstone of this analytical strategy. lgcstandards.com Added to the urine sample at the beginning of the workflow, it accounts for the efficiency of the enzymatic deconjugation, extraction recovery, and any matrix effects during the LC-MS/MS analysis, ensuring high accuracy in the quantification of MEP concentrations across large and diverse populations. nih.govelsevierpure.com
| Analytical Strategy Component | Description | Key Findings/Common Practices |
| Biological Matrix | The primary biological sample used for analysis. | Urine is the preferred matrix due to the efficient excretion of phthalate metabolites. nih.govmdpi.com |
| Analyte Form | The chemical form of the biomarker that is measured. | Total MEP is measured after enzymatic deconjugation of the glucuronide conjugate. nih.govnih.gov |
| Key Analytical Technique | The instrumentation used for detection and quantification. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most frequently used technique. nih.govnih.gov |
| Internal Standard | The labeled compound used for accurate quantification. | This compound is used to correct for analytical variability. lgcstandards.comscbt.com |
| Sample Preparation | Steps taken to prepare the sample for analysis. | Includes enzymatic hydrolysis (deconjugation) followed by solid-phase extraction (SPE). nih.govacs.org |
Methodological Frameworks for Longitudinal Studies
Longitudinal studies, which involve collecting biological samples from the same individuals at multiple time points, are essential for understanding the variability and temporal patterns of phthalate exposure. nih.gov Given the short biological half-life of phthalates (less than 24 hours), single spot urine samples may not accurately represent long-term or critical window exposures, such as during pregnancy. nih.govnih.gov
Methodological frameworks for longitudinal studies on phthalate exposure therefore require repeated measurements to characterize exposure profiles over time. nih.gov A key challenge in these studies is to accurately and consistently measure metabolite concentrations across numerous samples collected over months or even years. The analytical precision afforded by the use of stable isotope-labeled internal standards like this compound is paramount for the integrity of longitudinal data.
To analyze the complex datasets generated from these studies, advanced statistical methods are employed. One such approach is group-based trajectory modeling (GBTM), which can identify distinct subgroups of individuals who share similar exposure patterns over time. nih.gov This method helps in understanding how exposure profiles differ within a population and can be used to link specific exposure trajectories to health outcomes.
| Framework Component | Description | Relevance to Longitudinal Studies |
| Study Design | The plan for collecting data over time. | Involves repeated urine sample collection from participants across specific time intervals (e.g., trimesters of pregnancy). nih.gov |
| Exposure Assessment | Quantifying the biomarker at each time point. | Requires highly precise and accurate analytical methods, using internal standards like this compound, to ensure data comparability over time. |
| Statistical Modeling | Analyzing the patterns of exposure over time. | Techniques like Group-Based Trajectory Modeling (GBTM) are used to identify and classify longitudinal exposure profiles within the study population. nih.gov |
| Objective | The primary goal of the longitudinal approach. | To characterize the variability of exposure over time and to assess exposure during critical windows of development more accurately than a single measurement allows. nih.gov |
Wastewater-Based Epidemiology Methodologies for Population Exposure Estimation
Wastewater-based epidemiology (WBE) has emerged as a novel and cost-effective tool for assessing population-wide exposure to chemicals, including phthalates. nih.govresearchgate.net This approach involves analyzing influent wastewater from a treatment plant, which contains the pooled urine of an entire community, to estimate the collective exposure of that population. researchgate.netnih.gov
The methodology for using WBE to estimate DEP exposure relies on measuring the concentration of its metabolite, MEP, in 24-hour composite wastewater samples. elsevierpure.comnih.gov Since most phthalate metabolites are excreted as glucuronides, which can be hydrolyzed by bacterial enzymes present in sewer systems, WBE studies typically measure the free monoester metabolite. acs.org The stability of the biomarker in the sewer system is a critical factor that needs to be considered. acs.org
To estimate the exposure, the measured concentration of MEP in wastewater is used to calculate a population-normalized mass load. nih.gov This is achieved by multiplying the concentration of the biomarker by the daily wastewater flow rate and dividing it by the number of people served by the wastewater treatment plant. nih.gov This provides an average daily excretion rate per person, which can then be used to back-calculate the estimated daily intake of the parent phthalate, DEP. acs.orgresearchgate.net WBE provides near real-time data on population exposure, allowing for the identification of spatial and temporal trends. nih.govresearchgate.net
| WBE Methodological Step | Description | Key Considerations |
| Sampling | Collection of wastewater samples. | 24-hour composite influent samples are collected to be representative of the community's daily discharge. elsevierpure.com |
| Biomarker Selection | Choosing the target for analysis. | MEP is the selected human-specific biomarker for DEP exposure. researchgate.netnih.gov |
| Analysis | Quantification of the biomarker in wastewater. | LC-MS/MS is used for sensitive and specific measurement. acs.orgcore.ac.uk |
| Data Calculation | Estimation of population exposure. | Population-normalized mass loads (PNML) are calculated in μ g/day/person to estimate daily intake. nih.gov |
| In-Sewer Stability | The fate of the biomarker in the sewer system. | The potential for hydrolysis of the glucuronide conjugate to the free monoester by bacterial enzymes must be accounted for. acs.org |
Inter-laboratory Harmonization and Reference Material Development
The reliability of biomonitoring and WBE data heavily depends on the accuracy and comparability of results generated by different laboratories. Inter-laboratory harmonization is crucial for ensuring that data from various studies can be compared and pooled for comprehensive risk assessments. nih.gov
Proficiency testing schemes, such as those conducted under the European Human Biomonitoring Initiative (HBM4EU), have revealed significant variability in the results for phthalate biomarkers among participating laboratories. nih.gov These initiatives highlight the need for standardized analytical procedures, including the harmonization of quantifier transitions in mass spectrometry and the proper integration of isomer peaks. nih.gov Webinars and specific training for laboratory staff have proven effective in improving analytical performance and reducing inter-laboratory variability. nih.gov
A critical component of achieving harmonization is the availability and use of high-quality reference materials. nih.gov Organizations like the National Institute of Standards and Technology (NIST) have developed Standard Reference Materials (SRMs), such as SRM 3672 and SRM 3673, which are human urine with certified values for a range of environmental contaminant metabolites, including those of phthalates. nih.gov These SRMs serve as invaluable tools for quality control and for assessing the accuracy of analytical methods. nih.gov
Furthermore, several commercial suppliers provide certified reference materials (CRMs) for phthalate metabolites and their deuterated analogs. accustandard.comisotope.comcpachem.com The availability of CRMs for this compound and its non-labeled counterpart ensures that laboratories can accurately calibrate their instruments and validate their analytical methods, leading to more reliable and comparable exposure data worldwide. lgcstandards.comaccustandard.comgenprice.com
| Harmonization/Reference Material | Provider/Initiative | Purpose and Description |
| Proficiency Testing | HBM4EU Project | An inter-laboratory comparison program to assess and improve the analytical performance of European laboratories measuring human biomonitoring biomarkers, including phthalate metabolites. nih.gov |
| Standard Reference Material (SRM) | National Institute of Standards and Technology (NIST) | e.g., SRM 3672/3673 (Organic Contaminants in Urine). These are frozen human urine materials with certified and reference values for phthalate metabolites, used for method validation and quality control. nih.gov |
| Certified Reference Material (CRM) | Commercial Suppliers (e.g., AccuStandard, LGC Standards) | High-purity chemical standards, including Monoethyl Phthalate and its deuterated glucuronide conjugate, used for instrument calibration and as spiking material. lgcstandards.comaccustandard.comcpachem.com |
Emerging Research Applications and Methodological Advancements
Untargeted Metabolomics in the Context of Phthalate (B1215562) Metabolites
Untargeted metabolomics offers a comprehensive approach to profile a wide array of small molecules in a biological sample, providing a snapshot of metabolic responses to xenobiotic exposures. nih.govfrontiersin.org This discovery-based strategy is instrumental in exploring the systemic effects of phthalates without preconceived hypotheses. frontiersin.org The accuracy of such studies, particularly when moving from discovery to validation, hinges on the precise quantification of identified metabolites. It is in this context that isotopically labeled standards like Monoethyl Phthalate-d4 O-β-D-Glucuronide become indispensable, ensuring that measurements of the corresponding biological metabolite are corrected for variations during sample preparation and analysis. researchgate.net
Discovery of Novel Metabolic Pathways
Untargeted metabolomics has the power to uncover previously unknown metabolic pathways or perturbations resulting from phthalate exposure. nih.gov By analyzing global changes in the metabolome of individuals exposed to phthalates, researchers can identify novel metabolites and biochemical cascades affected by these compounds. For instance, studies have revealed that phthalate exposure can disrupt pathways far beyond simple conjugation and excretion, including amino acid metabolism, lipid biosynthesis, and the urea (B33335) cycle. frontiersin.orgnih.gov The identification and subsequent validation of these pathways rely on accurate quantification of key biomarkers. The use of deuterated standards, such as this compound, is essential for the precise measurement of specific phthalate glucuronides, thereby helping to piece together the broader metabolic puzzle.
Identification of Metabolomic Signatures Associated with Exposure
A primary goal of metabolomics in toxicology is to identify robust metabolomic signatures—unique patterns of metabolite changes—that serve as biomarkers of exposure and effect. frontiersin.org Studies have successfully identified correlations between urinary concentrations of phthalate metabolites and alterations in various endogenous compounds. For example, exposure to certain phthalates has been linked to changes in lipid and nucleic acid metabolism, as well as inflammatory responses. frontiersin.org The reliability of these identified signatures is greatly enhanced by isotope dilution mass spectrometry, which uses internal standards like this compound to provide accurate concentration data for the target metabolites. nih.govresearchgate.net
Table 1: Examples of Metabolomic Alterations Associated with Phthalate Exposure
| Phthalate Metabolite Group | Associated Metabolic Pathway Alterations | Biological Matrix |
| Various Phthalates | Lipid biogenesis, inflammation, sphingolipid signaling, nucleotide degradation | Plasma & Urine |
| Di(2-ethylhexyl) phthalate (DEHP) | Upregulation of fatty acids, amino acids; downregulation of ceramides | Maternal Plasma |
| Dihexyl phthalate (DHP) | Alterations in glycerophospholipids, amino acids, purines | Cells |
| Phthalate Mixtures | Disturbance of urea cycle and choline (B1196258) metabolism | Cells |
This table summarizes findings from various metabolomics studies investigating the impact of phthalate exposure. frontiersin.orgnih.gov
Computational Modeling and In Silico Predictions of Glucuronidation
Computational, or in silico, methods are increasingly used to predict the metabolic fate of xenobiotics, including the glucuronidation of phthalate monoesters. These models offer a rapid and cost-effective alternative to extensive laboratory experiments. nih.gov The development and validation of these computational tools, however, depend on high-quality experimental data, the generation of which is supported by the use of analytical standards like this compound.
Predictive Models for UGT Substrate Specificity
The conjugation of phthalate monoesters with glucuronic acid is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Predicting which UGT isoform is responsible for metabolizing a specific compound is a significant challenge due to their broad and overlapping substrate specificities. To address this, researchers develop quantitative structure-activity relationship (QSAR) and pharmacophore models. nih.gov These models are constructed using kinetic data (e.g., Kₘ, Vₘₐₓ) from in vitro experiments with recombinant UGT enzymes. nih.gov The accuracy of this foundational kinetic data is paramount, and its measurement is often achieved through sensitive analytical methods like LC-MS/MS, where deuterated standards are employed for precise quantification.
Molecular Dynamics Simulations of Glucuronide Interactions
Molecular dynamics (MD) simulations provide detailed, atomistic insights into the interactions between a substrate, like a phthalate monoester, and the active site of a metabolizing enzyme such as a UGT. mdpi.com These simulations can visualize the binding process, identify key amino acid residues involved in the interaction, and help explain the substrate specificity observed experimentally. nih.govmdpi.com While purely computational, the results of MD simulations are often validated against experimental data, such as binding affinities or metabolic rates. The precision of this validation data is critical, reinforcing the need for accurate quantification of metabolites and their glucuronides using tools like this compound.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of the biological impact of phthalates, researchers are increasingly integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This multi-omics approach allows for the connection of genetic predispositions and changes in gene and protein expression with downstream alterations in metabolic pathways. nih.govmdpi.com
By combining metabolomic profiles, which are accurately quantified using standards like this compound, with other omics data, scientists can construct a more complete picture of the mechanisms underlying phthalate toxicity. nih.govresearchgate.net For instance, an integrated analysis could link exposure-related changes in the expression of UGT genes (transcriptomics) and the abundance of UGT proteins (proteomics) with the measured levels of specific phthalate glucuronides in urine (metabolomics). This approach helps to build and validate adverse outcome pathways (AOPs) and provides a more robust basis for risk assessment. mdpi.comresearchgate.net
Challenges and Future Directions in Glucuronide Metabolite Research
Addressing Analytical Challenges: Contamination and Low-Level Detection
A primary obstacle in the analysis of phthalate (B1215562) metabolites is the pervasive nature of parent phthalate compounds in the environment and laboratory settings. cdc.govmdpi.com This ubiquity often leads to sample contamination, creating a significant "phthalate blank problem" that complicates the accurate measurement of true exposure, especially at the trace concentrations typically found in biological samples. mdpi.commdpi.comresearchgate.net Contamination can originate from various sources, including laboratory consumables like plastic syringes, pipette tips, and filter holders, as well as solvents and reagents. cdc.govresearchgate.net Rigorous control measures, such as pre-washing equipment and using solvent blanks, are necessary to minimize these false positives. cdc.govmdpi.com
Detecting low levels of metabolites in complex matrices like urine and serum presents another significant challenge. nih.gov Analytical methods must be sensitive enough to quantify metabolites in the nanogram-per-milliliter (ng/mL) range. nih.govacs.org The use of isotopically labeled internal standards, such as Monoethyl Phthalate-d4 O-β-D-Glucuronide, is critical in this context. These standards are added to samples at the beginning of the analytical process and behave almost identically to their non-labeled counterparts. By using techniques like isotope dilution mass spectrometry, researchers can differentiate the analyte signal from background contamination and correct for any loss of analyte during sample preparation and analysis, thereby enabling accurate quantification at very low levels. nih.govacs.org
Need for Robust and Universally Adopted Analytical Protocols
To ensure that data from different human biomonitoring studies are comparable and can be pooled for larger meta-analyses, the adoption of robust and standardized analytical protocols is imperative. scispace.comnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a standard and highly selective method for directly measuring glucuronide metabolites. scispace.comresearchgate.net These direct measurement approaches offer significant benefits over older, indirect methods that rely on enzymatic hydrolysis, including quicker sample preparation and improved accuracy and precision. scispace.comresearchgate.net
A cornerstone of a robust analytical protocol is the consistent use of appropriate internal standards. acs.org For the analysis of Monoethyl Phthalate (MEP) and its glucuronide, this compound serves as an ideal internal standard. Its use helps to account for variations in instrument response, extraction efficiency, and matrix effects, which can differ between samples. acs.orgresearchgate.net Some methods even incorporate a conjugated internal standard specifically to monitor the efficiency of the enzymatic deconjugation step when measuring total phthalate metabolites. acs.org The development and validation of methods that are adopted across laboratories, such as those used by the Centers for Disease Control and Prevention (CDC), are essential for establishing reliable population-level exposure data. researchgate.netepa.gov
Development of Novel and Simplified Analytical Techniques
The field is continuously evolving with the development of novel analytical techniques aimed at increasing throughput, sensitivity, and efficiency while reducing complexity. Innovations include the use of column-switching HPLC-MS/MS, which allows for online sample clean-up and concentration, reducing manual preparation steps and improving detection limits. nih.gov Such techniques have been shown to detect phthalate metabolites at concentrations approximately 10-fold lower than methods without column switching. nih.gov
Other advancements focus on simplifying the analytical workflow. For instance, "dilute and shoot" methods, where a sample is simply diluted before direct injection into the LC-MS system, offer rapid screening capabilities. researchgate.net Furthermore, automated solid-phase extraction (SPE) coupled directly with HPLC-MS/MS provides a high-throughput and accurate method for measuring numerous phthalate metabolites simultaneously. researchgate.net Even as these new techniques are developed, their validation and the assurance of data quality continue to depend on the use of high-purity, isotopically labeled internal standards like this compound to ensure accuracy and precision. researchgate.netoup.com
| Technique | Key Features | Role of Internal Standards (e.g., MEP-d4-Glucuronide) | Reference |
|---|---|---|---|
| HPLC-MS/MS with Enzymatic Hydrolysis | Measures total metabolite concentration (free + conjugated). Involves cleaving the glucuronide with β-glucuronidase. | Corrects for variability in hydrolysis efficiency, extraction recovery, and instrument response. | acs.orgcdc.gov |
| Direct Analysis by LC-MS/MS | Quantifies the intact glucuronide conjugate directly without hydrolysis. Faster sample preparation. | Essential for accurate quantification of the specific glucuronide metabolite, correcting for matrix effects and instrument drift. | scispace.comresearchgate.netnih.gov |
| Column-Switching LC-MS/MS | Automated online sample clean-up and concentration. Enhanced sensitivity and reduced manual labor. | Crucial for achieving high accuracy and precision in a complex, automated system. | nih.gov |
| GC-MS | Requires derivatization to make metabolites volatile. Historically used but often more complex than LC-MS/MS for these compounds. | Used to correct for inconsistencies in the derivatization step and analytical process. | cdc.govmui.ac.ir |
Expanding Research into the Biotransformation of Phthalate Alternatives and Their Glucuronides
As regulations restrict the use of certain phthalates like DEHP and DBP, manufacturers are turning to alternative plasticizers, such as di-isononylcyclohexane-1,2-dicarboxylate (DINCH) and di(2-ethylhexyl) terephthalate (B1205515) (DEHT). epa.gov This shift necessitates a corresponding expansion of research to understand the human metabolism and biotransformation of these alternatives. frontiersin.org The metabolic pathways, including glucuronidation, of these newer compounds must be characterized to identify appropriate biomarkers of exposure. nih.gov
The analytical frameworks developed for traditional phthalates provide a roadmap for this new area of inquiry. Just as this compound is indispensable for studying diethyl phthalate (DEP) exposure, new, corresponding isotopically labeled internal standards for the metabolites of phthalate alternatives will need to be synthesized and validated. This will enable researchers to develop robust methods to accurately quantify exposure to these emerging compounds and assess their prevalence in the general population.
Advanced Quality Assurance and Quality Control Frameworks for Metabolite Studies
The reliability of human biomonitoring data hinges on stringent quality assurance (QA) and quality control (QC) frameworks. nih.govthermofisher.com Such frameworks are essential for producing scientifically credible data that can be used to inform public health policy. nih.gov An advanced QA/QC program involves multiple components, including the analysis of procedural blanks to check for contamination, the use of spiked samples to assess recovery, the analysis of blinded duplicate samples to ensure precision, and participation in external proficiency testing (PT) schemes to verify inter-laboratory performance. nih.govresearchgate.netchrom-china.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for producing high-purity Monoethyl Phthalate-d4 O-β-D-Glucuronide as an analytical standard?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferases (UGTs) or microbial whole-cell biocatalysts. For example, E. coli BL21(DE3) engineered with codon-optimized UGT genes (e.g., GcaC from Streptomyces chromofuscus) can efficiently conjugate deuterated phthalate metabolites with activated glucuronic acid donors (e.g., UDP-glucuronic acid). Post-reaction purification employs reversed-phase HPLC with UV/Vis or MS detection, followed by lyophilization to isolate the pure compound .
Q. Which analytical techniques are most robust for quantifying this compound in human urine or serum samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution (using deuterated internal standards) provides high specificity and sensitivity. Chromatographic separation is achieved using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid). For structural confirmation, high-resolution NMR (e.g., 1H, 13C, and 2D-COSY) identifies glucuronidation sites by analyzing anomeric proton shifts (~δ 5.1–5.3 ppm, J = 7–8 Hz) and downfield aromatic proton displacements .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 37°C, and 4°C. Monitor degradation via LC-MS/MS over 72 hours. Hydrolysis by β-glucuronidase (e.g., E. coli-derived) serves as a positive control. Stability is confirmed by ≤5% degradation in neutral pH at 4°C .
Advanced Research Questions
Q. How does the glucuronidation position (ethyl vs. aromatic ring) influence the interaction of phthalate metabolites with efflux transporters like MRP2 and BCRP?
- Methodological Answer : Use polarized cell models (e.g., MDCK-II overexpressing MRP2/BCRP) to measure apical-to-basal transport ratios. Compare this compound with its non-deuterated or ring-glucuronidated analogs. Computational docking studies (e.g., homology models of MRP2) can predict binding affinities based on glucuronide stereochemistry .
Q. What experimental approaches resolve discrepancies in NMR assignments for the glucuronidation site in structurally similar metabolites?
- Methodological Answer : Synthesize positional isomers (e.g., ethyl- vs. ring-O-glucuronides) as reference standards. Use 2D-NMR techniques (HSQC, HMBC) to correlate anomeric protons with adjacent carbons. For ambiguous cases, compare NOESY spectra to identify spatial proximity between glucuronic acid and phthalate moieties .
Q. How can microbial glucuronyltransferases be engineered to improve yield and regioselectivity in deuterated glucuronide production?
- Methodological Answer : Perform site-directed mutagenesis on UGT active sites (e.g., residues interacting with UDP-glucuronic acid) to enhance substrate affinity. Optimize fermentation conditions (e.g., pH 6.5, 40°C, 0.5 mM substrate) for whole-cell biocatalysis. Use fed-batch systems to mitigate substrate inhibition and scale to 1-L bioreactors .
Q. What in vitro models best predict the hepatic clearance of this compound in humans?
- Methodological Answer : Use primary human hepatocytes or HepaRG cells to measure metabolic stability. Incubate the compound with microsomal fractions (0.5 mg/mL protein) and NADPH. Calculate intrinsic clearance (CLint) using the substrate depletion method. Validate with physiologically based pharmacokinetic (PBPK) modeling .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the enzymatic specificity of UGT isoforms toward deuterated phthalate metabolites?
- Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., pH, cofactors, enzyme sources). Compare kinetic parameters (Km, Vmax) across studies using identical recombinant UGT isoforms (e.g., UGT1A1, UGT2B7). Deuterium isotope effects on binding can be quantified via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
